rac N-Demethyl Promethazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

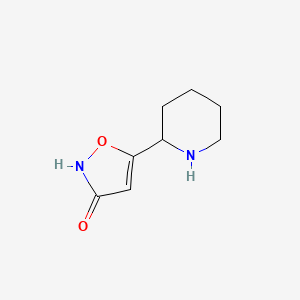

Rac N-Demethyl Promethazine is a Promethazine impurity . It is a metabolite of promethazine and also a degradation product of promethazine . The product is intended for research and forensic applications .

Synthesis Analysis

The synthesis of Promethazine, from which this compound is derived, involves several steps . The process starts with the reaction of diethyl amine and epoxypropane to obtain 1-diethylamino-2-propanol. This compound then reacts with chloride sulfoxide and toluene to obtain 1-diethylamino-2-chloropropane. The 1-diethylamino-2-chloropropane is then reacted with phenothiazine to obtain crude promethazine free body. The crude promethazine free body is purified and then salified with hydrochloric acid to obtain promethazine hydrochloride .Molecular Structure Analysis

The molecular formula of this compound is C16H19ClN2S . The molecular weight is approximately 306.853 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 306.853 and a molecular formula of C16H19ClN2S . Other properties such as density, boiling point, melting point, and flash point are not reported .Applications De Recherche Scientifique

Imaging Abeta in Alzheimer's Disease

Promethazine, traditionally used as an antihistamine for treating nausea, has been explored for its potential to bind to Abeta in models of Alzheimer's disease. A novel [11C]promethazine PET radioligand was designed for in vivo studies to image Abeta, offering a new avenue for Alzheimer's research. This probe showed specificity in human hippocampal tissues via autoradiography, highlighting its potential for future studies in diagnosing and understanding Alzheimer's disease (Whitmore et al., 2021).

Inhibition of NMDA-induced Currents

Promethazine has been found to selectively inhibit NMDA receptors without significantly affecting AMPA- and kainate receptors. This inhibition suggests promethazine's potential utility in sedation, analgesia, and neuroprotection, offering insights into its broader pharmacological effects beyond its primary use. Such findings could inform the development of new therapeutic strategies that target NMDA receptors for conditions related to glutamate neurotransmission (Adolph et al., 2012).

Electrochemical Detection of Promethazine

Research into the electrochemical properties of promethazine has led to the development of sensitive methods for its detection. For example, a multi-wall carbon nanotube modified glassy carbon electrode was used for the voltammetric determination of promethazine, demonstrating enhanced electrochemical response and offering a promising approach for the detection of promethazine in pharmaceutical formulations and biological fluids (Xi et al., 2011).

Bioavailability Studies

The bioavailability of promethazine in a topical Pluronic lecithin organogel was investigated in a pilot study. Although systemic absorption was demonstrated to be low, the study provided valuable data on the cutaneous absorption of promethazine and suggested the need for further research. This exploration into alternative administration routes can contribute to safer and more effective therapeutic applications of promethazine (Glisson et al., 2005).

Sympathectomy for Treatment of Necrosis

A case report highlighted peripheral sympathectomy as a novel treatment option for distal digital necrosis following parenteral administration of promethazine. This report underscores the risks associated with promethazine administration and presents an innovative approach to managing its complications, thus informing clinical practices and patient safety measures (Cross et al., 2012).

Mécanisme D'action

Target of Action

rac N-Demethyl Promethazine is a derivative of Promethazine . Promethazine is a first-generation antihistamine and it primarily targets histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . These receptors play a crucial role in allergic reactions, pain, sedation, nausea, and vomiting .

Mode of Action

Promethazine, and by extension this compound, acts as an antagonist of its primary targets . This means it binds to these receptors and inhibits their normal function. The antihistamine action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension .

Biochemical Pathways

These include pathways involved in allergic reactions, pain perception, and the sleep-wake cycle .

Pharmacokinetics

It is known that promethazine is well absorbed from the gastrointestinal tract and it is subject to first-pass metabolism . It is also known to cross the blood-brain barrier . Similar properties can be expected for this compound.

Result of Action

The molecular and cellular effects of this compound’s action would be the inhibition of the normal function of its target receptors. This could result in reduced allergic reactions, sedation, and potential relief from nausea and vomiting .

Safety and Hazards

Rac N-Demethyl Promethazine is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is harmful if swallowed or inhaled, causes skin and eye irritation, may cause an allergic skin reaction, may cause respiratory irritation, and is toxic to aquatic life .

Propriétés

IUPAC Name |

1-phenothiazin-10-yl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S.ClH/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,12,17H,11H2,1-2H3;1H/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGGTRGRXVNMMY-MUTAZJQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747474 |

Source

|

| Record name | N-(~2~H_3_)Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330173-19-7 |

Source

|

| Record name | N-(~2~H_3_)Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Trifluoromethyl)phenyl]butanal](/img/structure/B589715.png)

![7-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B589724.png)

![5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589738.png)